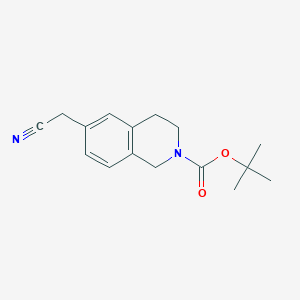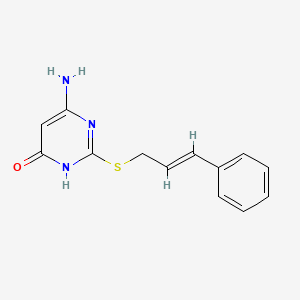![molecular formula C18H25N5O6 B14094061 [(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine 3’,5’-Dibutanoate is a biochemical compound with the molecular formula C18H25N5O6 and a molecular weight of 407.42 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of 2’-deoxyguanosine, where the hydroxyl groups at the 3’ and 5’ positions are esterified with butanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves the esterification of 2’-deoxyguanosine with butanoic acid. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine 3’,5’-Dibutanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine 3’,5’-Dibutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyguanosine and butanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2’-Deoxyguanosine and butanoic acid.
Oxidation: Oxidized purine derivatives.
Substitution: Substituted purine derivatives.
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine 3’,5’-Dibutanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.
Drug Development: Serves as a precursor for the synthesis of nucleoside analogs used in antiviral and anticancer therapies.
Biomarker Studies: Utilized in the development of biomarkers for various diseases, including cancer and metabolic disorders
Mecanismo De Acción
The mechanism of action of 2’-Deoxyguanosine 3’,5’-Dibutanoate involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The esterified butanoate groups can be hydrolyzed, releasing 2’-deoxyguanosine, which can then be incorporated into DNA or RNA strands. This incorporation can interfere with normal nucleic acid function, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyguanosine: The parent compound without esterification.
2’-Deoxyadenosine 3’,5’-Dibutanoate: Similar esterified nucleoside with adenine base.
2’-Deoxycytidine 3’,5’-Dibutanoate: Similar esterified nucleoside with cytosine base
Uniqueness
2’-Deoxyguanosine 3’,5’-Dibutanoate is unique due to its specific esterification at the 3’ and 5’ positions, which can influence its chemical properties and biological activity. The butanoate groups can enhance the compound’s lipophilicity, potentially improving its cellular uptake and stability compared to non-esterified nucleosides .
Propiedades
Fórmula molecular |
C18H25N5O6 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C18H25N5O6/c1-3-5-13(24)27-8-11-10(29-14(25)6-4-2)7-12(28-11)23-9-20-15-16(23)21-18(19)22-17(15)26/h9-12H,3-8H2,1-2H3,(H3,19,21,22,26)/t10?,11-,12-/m1/s1 |
Clave InChI |
QKYJOTXTRCUHCM-PQDIPPBSSA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
SMILES canónico |
CCCC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)
![4-hydroxy-8-(4-hydroxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093992.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14094003.png)
![2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094013.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14094018.png)
![Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
![2-(1,3-benzothiazol-2-yl)-5-benzyl-4-hydroxy-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14094032.png)
![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate](/img/structure/B14094033.png)
![1-(4-Bromophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094040.png)
![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
